molecular formula C21H16FN3O6S2 B11369427 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11369427
M. Wt: 489.5 g/mol
InChI Key: MUFLKOXAXOUTCS-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a benzothiazole ring system with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds via a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions often include the use of solvents such as toluene and temperatures around 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzothiazole ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both a sulfonamide group and a fluorinated aromatic ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other benzothiazole derivatives.

Properties

Molecular Formula

C21H16FN3O6S2

Molecular Weight

489.5 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H16FN3O6S2/c22-14-5-7-16(8-6-14)24-32(28,29)17-11-9-15(10-12-17)23-20(26)13-25-21(27)18-3-1-2-4-19(18)33(25,30)31/h1-12,24H,13H2,(H,23,26)

InChI Key

MUFLKOXAXOUTCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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